molecular formula C22H20N4O2S B11040224 N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B11040224
M. Wt: 404.5 g/mol
InChI Key: BCYHLGZENRPKRD-UHFFFAOYSA-N
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Description

Compound X , belongs to the class of benzothiazole derivatives. Its chemical formula is C20H16N4O2S, and its molecular weight is approximately 388.43 g/mol . This compound exhibits interesting biological properties, making it a subject of scientific investigation.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of Compound X. One common approach involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde (e.g., 2-phenylacetaldehyde) to form the key intermediate. Subsequent amidation with 2-oxoethylamine yields the desired compound . The synthetic steps are as follows:

    Formation of Key Intermediate:

Industrial Production: While Compound X is not widely produced industrially, it is synthesized in research laboratories for further investigation.

Chemical Reactions Analysis

Compound X undergoes various chemical reactions:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction with hydrazine hydrate or sodium borohydride leads to the corresponding amine.

    Substitution: Nucleophilic substitution reactions occur at the amide nitrogen.

    Major Products: The major products include the reduced amine derivative and various substituted analogs.

Scientific Research Applications

Chemistry::

  • Compound X serves as a versatile building block for the synthesis of other benzothiazole-based compounds.
  • Researchers explore its reactivity in various reactions, including cyclizations and cross-couplings.
Biology and Medicine:: Industry::

    Dye Synthesis: It finds applications in dye synthesis due to its chromophoric properties.

    Material Science: Researchers investigate its use in designing functional materials.

Mechanism of Action

The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with cellular receptors, enzymes, or signaling pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Compound X shares structural features with other benzothiazole derivatives, such as:

    Compound Y: (Provide a brief description of Compound Y)

    Compound Z: (Briefly describe Compound Z)

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

N-[2-oxo-2-(2-phenylethylamino)ethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C22H20N4O2S/c27-20(23-11-10-16-6-2-1-3-7-16)15-24-21(28)17-8-9-18-19(14-17)29-22(25-18)26-12-4-5-13-26/h1-9,12-14H,10-11,15H2,(H,23,27)(H,24,28)

InChI Key

BCYHLGZENRPKRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CNC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4

Origin of Product

United States

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